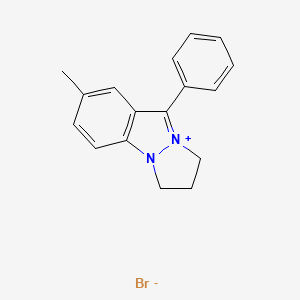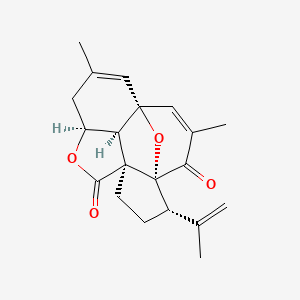
FKK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide: is a heterocyclic compound that belongs to the class of pyrazolo[1,2-a]indazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an indazole ring, with a bromide ion as a counterion. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FKK typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Formation of the Indazole Ring: The pyrazole intermediate is then subjected to further cyclization with suitable reagents to form the indazole ring.
Quaternization: The final step involves the quaternization of the nitrogen atom in the indazole ring with methyl bromide to yield the desired compound.
The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromide ion
Scientific Research Applications
2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of FKK involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in these pathways.
Cellular Effects: The compound can induce cellular effects such as apoptosis or cell cycle arrest, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 2-phenylindazole and 3-methylindazole share structural similarities with FKK.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-phenylpyrazole also exhibit similar chemical properties.
Uniqueness
2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H17BrN2 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide |
InChI |
InChI=1S/C17H17N2.BrH/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;/h2-4,6-9,12H,5,10-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZGMZMKMFCHSKSM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.[Br-] |
Synonyms |
2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide DMPPIB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane](/img/structure/B1249386.png)







![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)
